
27-Carboxy-7-keto Cholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Carboxy-7-keto Cholesterol is a biochemical compound with the molecular formula C27H42O4 and a molecular weight of 434.65 It is a derivative of cholesterol, specifically an oxysterol, which is a type of oxygenated cholesterol
Mecanismo De Acción
Target of Action
The primary targets of 27-Carboxy-7-keto Cholesterol are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that 7-ketocholesterol, a related compound, is preferentially retained by tissues relative to cholesterol in vivo . This suggests that this compound may interact with its targets in a similar manner, but more research is needed to confirm this.
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, 7-ketocholesterol, a related compound, has been shown to induce lipid metabolic reprogramming and enhance cholesterol ester accumulation in cardiac cells . It affects the mevalonic acid (MVA) pathway and cholesterol biosynthesis . .
Pharmacokinetics
It’s known that 7-ketocholesterol is rapidly metabolized and excreted by the liver , suggesting that this compound may have similar properties.
Result of Action
7-ketocholesterol, a related compound, has been shown to have a wide range of atherogenic properties . It’s also known to promote cell proliferation and invasion of lung adenocarcinoma (LAC) cells . These findings suggest that 27-Carboxy-7-k
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 27-Carboxy-7-keto Cholesterol typically involves the oxidation of cholesterol derivatives. One common method includes the use of strong oxidizing agents to introduce the keto group at the 7th position and the carboxyl group at the 27th position. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective oxidation of the desired positions on the cholesterol molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 27-Carboxy-7-keto Cholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: More highly oxidized sterols.
Reduction Products: 27-Carboxy-7-hydroxy Cholesterol.
Substitution Products: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
27-Carboxy-7-keto Cholesterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of sterols.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential effects on cholesterol metabolism and its implications in diseases such as atherosclerosis and cancer.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Comparación Con Compuestos Similares
7-Keto Cholesterol: Another oxysterol with a keto group at the 7th position but lacking the carboxyl group at the 27th position.
25-Hydroxy Cholesterol: An oxysterol with a hydroxyl group at the 25th position.
27-Hydroxy Cholesterol: An oxysterol with a hydroxyl group at the 27th position.
Uniqueness: 27-Carboxy-7-keto Cholesterol is unique due to the presence of both a keto group at the 7th position and a carboxyl group at the 27th position. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to other oxysterols .
Propiedades
Número CAS |
148988-30-1 |
|---|---|
Fórmula molecular |
C27H42O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1 |
Clave InChI |
QOEPZHFZXUROGV-YYRFMTRJSA-N |
SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
SMILES isomérico |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Sinónimos |
(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
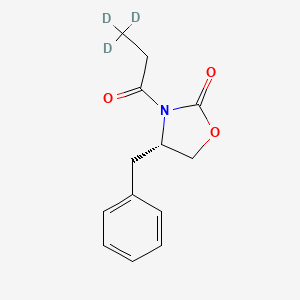
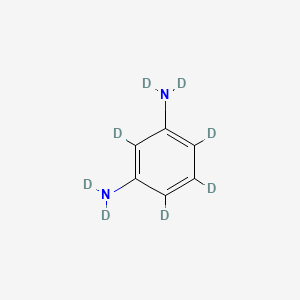
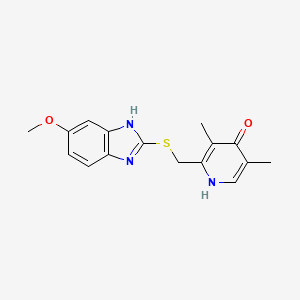
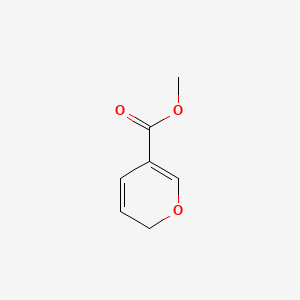
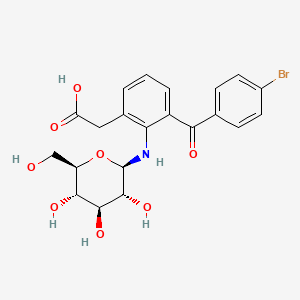
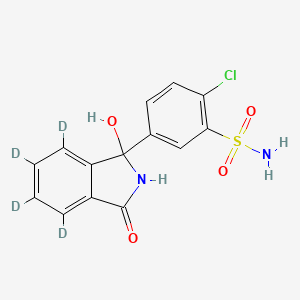
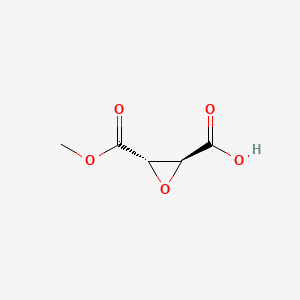
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

